2-(2-fluorophenoxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a fluorophenoxy group, a piperidinylmethyl group, and an acetamide moiety, making it structurally complex and interesting for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 2-fluorophenol, which can be synthesized through the fluorination of phenol using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Piperidine Derivative: The 2-fluorophenol is then reacted with a piperidine derivative, such as 1-(2-methylpyridin-4-yl)piperidine, under basic conditions to form the intermediate 2-(2-fluorophenoxy)-1-(2-methylpyridin-4-yl)piperidine.
Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium amide in liquid ammonia.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a chemical reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenoxy group can enhance binding affinity, while the piperidinylmethyl group may influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(2-bromophenoxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide can significantly alter its chemical properties, such as electronegativity and reactivity, compared to its chloro and bromo analogs. This can lead to differences in biological activity and pharmacokinetics, making it a unique compound for research and development.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-15-12-17(6-9-22-15)24-10-7-16(8-11-24)13-23-20(25)14-26-19-5-3-2-4-18(19)21/h2-6,9,12,16H,7-8,10-11,13-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMJGSLCEWVXJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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